molecular formula C17H14ClF3N4O2S B2546484 4-chloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2309625-69-0

4-chloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2546484
CAS No.: 2309625-69-0
M. Wt: 430.83
InChI Key: HKUXDBFYYWADSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a potent and selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. MIF is a critical upstream regulator of the immune response and is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, such as rheumatoid arthritis Link , atherosclerosis Link , and severe sepsis Link . This compound functions by binding to MIF's tautomerase active site, thereby inhibiting its catalytic activity and disrupting its interaction with its primary receptor, CD74 Link . By antagonizing MIF's biological functions, this inhibitor provides researchers with a valuable chemical tool to probe the complex roles of MIF in inflammatory signaling cascades, immune cell recruitment, and cytokine production. Its primary research value lies in the investigation of novel therapeutic strategies for autoimmune conditions, the study of cancer pathophysiology where MIF promotes tumor progression and angiogenesis Link , and the exploration of its role in metabolic and cardiovascular diseases.

Properties

IUPAC Name

4-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O2S/c18-15-7-6-13(10-14(15)17(19,20)21)28(26,27)24-16(11-25-22-8-9-23-25)12-4-2-1-3-5-12/h1-10,16,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUXDBFYYWADSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

    Chlorination and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could produce an amine derivative.

Scientific Research Applications

Antimicrobial Applications

The compound exhibits promising antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its antibacterial properties, which can be enhanced by the presence of the triazole ring.

Table 1: Antimicrobial Activity

Compound NameStructure FeaturesActivity Against Gram-negative BacteriaActivity Against Gram-positive Bacteria
4-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamideSulfonamide + TriazoleModerateStrong
SulfanilamideSulfonamide OnlyWeakModerate

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound possess significant anticancer properties. In vitro evaluations against the National Cancer Institute's NCI-60 cell line panel showed notable cytotoxic effects.

Case Study: Anticancer Efficacy

A study published in Medicinal Chemistry indicated that derivatives of 4-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide exhibited effective inhibition against various human tumor cell lines, including lung, colon, and breast cancers. The most potent derivative showed a GI50 value in the range of 1.9–3.0 μM across multiple cell lines .

Table 2: Anticancer Activity Data

Compound NameCell Line TypeGI50 (µM)
Derivative ALung1.9
Derivative BColon2.5
Derivative CBreast3.0

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. The sulfonamide group is known to inhibit various enzymes, which can be beneficial in treating conditions like Alzheimer's disease.

Table 3: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
4-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamideAcetylcholinesterase (AChE)5.12
Another DerivativeUrease2.14

Mechanism of Action

The mechanism by which 4-chloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

The target compound’s uniqueness lies in its combination of a triazole ring, trifluoromethyl group, and sulfonamide linkage. Below is a comparative analysis with structurally related sulfonamide derivatives:

Table 1: Structural Features of Analogues
Compound Name / ID Key Substituents or Moieties Heterocyclic Core Biological/Physical Implications Reference
Target Compound 4-Cl, 3-CF₃, 2H-1,2,3-triazol-2-yl Benzene sulfonamide Enhanced lipophilicity, potential enzyme inhibition
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine, 5-F, 3-FPh Pyrazolo-pyrimidine Fluorine substituents improve bioavailability
N-[1-(2-Chlorophenyl)-2-{1-Methyl-5-Nitro-4-[(Phenylsulfonyl)Methyl]-1H-Imidazol-2-yl}ethyl] Acetamide 2-ClPh, nitro, phenylsulfonylmethyl Imidazole Nitro group may confer redox activity
(S)-N-(2-((1-Amino-1-Oxo-3-Phenylpropan-2-yl)Amino)-2-Oxoethyl)-4-(4-((Dibenzylamino)Methyl)-1H-1,2,3-Triazol-1-yl)Benzamide Dibenzylaminomethyl-triazole, amide linkage Triazole-benzamide Polar amide groups enhance solubility
4-Chloro-N-(4,6-Dimethyl-2-Pyridinyl)Benzenesulfonamide 4-Cl, 4,6-dimethylpyridine Pyridine sulfonamide Pyridine core may alter binding specificity

Key Differences and Implications

Heterocyclic Core: The target’s 2H-1,2,3-triazole differs from pyrazolo-pyrimidine () or imidazole () cores. Pyridine-based sulfonamides (e.g., 4-Chloro-N-(4,6-dimethyl-2-pyridinyl)benzenesulfonamide in ) lack the triazole’s hydrogen-bonding capacity, which may reduce interaction strength with polar enzyme residues .

Substituent Effects :

  • The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to fluorine or methyl groups in analogues (e.g., ’s 5-fluoro substituent). This could enhance metabolic stability but reduce solubility .
  • Chlorine at the 4-position (shared with ’s 2-chlorophenyl group) may influence steric hindrance or halogen bonding in target interactions .

Synthetic Accessibility :

  • The target’s triazole-ethyl linker (similar to ’s triazol-1-yl benzamide) likely requires click chemistry or palladium-catalyzed cross-coupling, as seen in ’s CuI/Na ascorbate-mediated synthesis . In contrast, pyrazolo-pyrimidine derivatives () involve multi-step heterocyclic annulation, which may lower yields .

Biological Activity

The compound 4-chloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide belongs to the class of sulfonamides and incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly against various pathogens and cancer cell lines.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClF3N3O2S
  • Molecular Weight : 395.83 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating potential efficacy against multiple targets.

Antimicrobial Activity

Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various fungi and bacteria. The incorporation of a sulfonamide group enhances this activity by increasing solubility and bioavailability.

Anticancer Activity

The compound's anticancer potential has been explored through several in vitro studies. Notably, it has shown promising results against different cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
HeLa (Cervical)8.0
A549 (Lung)15.0

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

The biological activity is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that certain triazole derivatives can induce cell cycle arrest at the G1/S phase.

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on Trypanosomiasis : A derivative similar to this compound was tested for activity against Trypanosoma cruzi, showing an IC50 value significantly lower than that of existing treatments like benznidazole, indicating enhanced efficacy .
  • Antileishmanial Activity : In another study, compounds with similar structural features demonstrated potent antileishmanial effects with low toxicity to mammalian cells .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4-chloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide?

  • Methodology :

  • Step 1 : Synthesize the sulfonamide core via nucleophilic substitution of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with a primary amine intermediate.

  • Step 2 : Introduce the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazol-2-yl group to the ethylphenyl backbone .

  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>95%).

    • Key Considerations :
  • Optimize reaction time and temperature to avoid decomposition of the trifluoromethyl group.

  • Use anhydrous conditions for CuAAC to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR for confirming substituent positions and purity.

  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

  • X-ray Crystallography : For absolute configuration determination. Use SHELXL for refinement and WinGX/ORTEP for visualization .

    • Example Data from Related Structures :
Bond TypeLength (Å)Source
S–N (sulfonamide)1.7347
C–F (trifluoromethyl)1.332–1.341

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

  • Methodology :

  • Iterative Refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms.

  • Validation Tools : Employ CheckCIF to identify geometric outliers and ADDSYM for symmetry validation .

  • Case Study : In a related sulfonamide structure, π-π stacking interactions were misinterpreted until hydrogen-bonding networks were reanalyzed using Mercury software .

    • Troubleshooting :
  • For twinned crystals, apply TWINABS to correct intensity data before refinement.

Q. What experimental design strategies optimize reaction yields for this compound?

  • Design of Experiments (DoE) :

  • Variables : Temperature (60–100°C), catalyst loading (5–20 mol% CuI), solvent polarity (DMF vs. THF).

  • Response Surface Modeling : Use JMP or Minitab to identify optimal conditions. In a flow-chemistry study, a 22% yield increase was achieved by adjusting residence time and reagent stoichiometry .

    • Case Study :
ParameterOptimal ValueYield Improvement
Temperature80°C+15%
Catalyst (CuI)12 mol%+10%

Q. How do intramolecular interactions influence the stability and reactivity of this compound?

  • Key Interactions :

  • Hydrogen Bonding : Intramolecular C–H⋯O bonds stabilize the sulfonamide group (e.g., 2.42 Å in related structures) .

  • π-π Stacking : Aromatic rings (phenyl and triazole) contribute to crystal packing, with centroid distances of 3.6–3.8 Å .

    • Computational Insights :
  • DFT calculations (B3LYP/6-311+G**) predict a 12.3 kcal/mol stabilization energy from these interactions.

Q. How should researchers address unexpected by-products during synthesis?

  • Analytical Workflow :

  • Step 1 : Use LC-MS to detect impurities (>0.1% abundance).
  • Step 2 : Isolate by-products via preparative TLC and characterize via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).
    • Example : A by-product in a sulfonamide synthesis was identified as a regioisomeric triazole derivative, resolved by adjusting the azide-alkyne ratio .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.